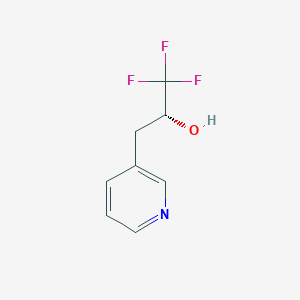
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: is an organic compound characterized by the presence of a trifluoromethyl group, a pyridine ring, and a secondary alcohol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol typically involves the reaction of pyridine derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base, such as potassium carbonate (K2CO3), to introduce the trifluoromethyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-one.
Reduction: Formation of (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropane.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism by which (2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, potentially modulating their activity. The secondary alcohol group can form hydrogen bonds with active site residues, influencing enzyme function.
Comparación Con Compuestos Similares
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol: can be compared with other trifluoromethylated pyridine derivatives, such as:
- (2R)-1,1,1-trifluoro-2-pyridin-3-ylpropan-2-ol
- **(2R)-1,1,1-trifluoro-
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
(2R)-1,1,1-trifluoro-3-pyridin-3-ylpropan-2-ol |
InChI |
InChI=1S/C8H8F3NO/c9-8(10,11)7(13)4-6-2-1-3-12-5-6/h1-3,5,7,13H,4H2/t7-/m1/s1 |
Clave InChI |
CAFPLWKNAZVWQD-SSDOTTSWSA-N |
SMILES isomérico |
C1=CC(=CN=C1)C[C@H](C(F)(F)F)O |
SMILES canónico |
C1=CC(=CN=C1)CC(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















